molecular formula C17H16FN5S B12031142 4-[(E)-[4-(dimethylamino)phenyl]methylideneamino]-3-(2-fluorophenyl)-1H-1,2,4-triazole-5-thione CAS No. 577983-81-4

4-[(E)-[4-(dimethylamino)phenyl]methylideneamino]-3-(2-fluorophenyl)-1H-1,2,4-triazole-5-thione

Cat. No.: B12031142
CAS No.: 577983-81-4
M. Wt: 341.4 g/mol
InChI Key: QAIQMFKYDSXGJJ-YBFXNURJSA-N
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Description

4-[(E)-[4-(dimethylamino)phenyl]methylideneamino]-3-(2-fluorophenyl)-1H-1,2,4-triazole-5-thione is a complex organic compound known for its unique chemical structure and properties This compound is part of the triazole family, which is characterized by a five-membered ring containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(E)-[4-(dimethylamino)phenyl]methylideneamino]-3-(2-fluorophenyl)-1H-1,2,4-triazole-5-thione typically involves multiple steps. One common method includes the condensation of 4-(dimethylamino)benzaldehyde with 2-fluorophenylhydrazine to form the corresponding hydrazone. This intermediate is then cyclized with thiocarbonyl compounds under controlled conditions to yield the desired triazole derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often utilizing automated reactors and stringent quality control measures to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-[(E)-[4-(dimethylamino)phenyl]methylideneamino]-3-(2-fluorophenyl)-1H-1,2,4-triazole-5-thione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or other reduced forms.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluorophenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines or thiols can be employed under mild to moderate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction can produce amines.

Scientific Research Applications

4-[(E)-[4-(dimethylamino)phenyl]methylideneamino]-3-(2-fluorophenyl)-1H-1,2,4-triazole-5-thione has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-[(E)-[4-(dimethylamino)phenyl]methylideneamino]-3-(2-fluorophenyl)-1H-1,2,4-triazole-5-thione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • N-[(E)-[4-(dimethylamino)phenyl]methylidene]-2-methoxyaniline
  • N’-[(E)-[4-(dimethylamino)phenyl]methylidene]-2-phenoxyacetohydrazide
  • N’-[(E)-[4-(dimethylamino)phenyl]methylidene]-3-(2-thienyl)-1H-pyrazole-5-carbohydrazide

Uniqueness

4-[(E)-[4-(dimethylamino)phenyl]methylideneamino]-3-(2-fluorophenyl)-1H-1,2,4-triazole-5-thione stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties.

Properties

CAS No.

577983-81-4

Molecular Formula

C17H16FN5S

Molecular Weight

341.4 g/mol

IUPAC Name

4-[(E)-[4-(dimethylamino)phenyl]methylideneamino]-3-(2-fluorophenyl)-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C17H16FN5S/c1-22(2)13-9-7-12(8-10-13)11-19-23-16(20-21-17(23)24)14-5-3-4-6-15(14)18/h3-11H,1-2H3,(H,21,24)/b19-11+

InChI Key

QAIQMFKYDSXGJJ-YBFXNURJSA-N

Isomeric SMILES

CN(C)C1=CC=C(C=C1)/C=N/N2C(=NNC2=S)C3=CC=CC=C3F

Canonical SMILES

CN(C)C1=CC=C(C=C1)C=NN2C(=NNC2=S)C3=CC=CC=C3F

Origin of Product

United States

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